molecular formula C17H23NO4 B1346443 (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate CAS No. 52321-06-9

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Cat. No. B1346443
CAS RN: 52321-06-9
M. Wt: 305.4 g/mol
InChI Key: LDUSEIANLSWKPY-UHFFFAOYSA-N
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Description

“(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate” is a chemical compound used in scientific research. Its unique structure allows for various applications, including drug synthesis, catalysis, and molecular modeling. It has a molecular formula of C17H23NO4 and a molecular weight of 305.37 g/mol .


Physical And Chemical Properties Analysis

“(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate” has a molecular weight of 305.37 g/mol . It should be stored in a dry environment between 2-8°C . Unfortunately, specific physical and chemical properties like melting point, solubility, and spectral data were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthetic Routes : A study describes the synthesis of (+/-)-cis-5-arylcarbamoyl-2-ethoxycarbonylpyrrolidines and further separation to obtain enantiopure pyrrolidines, demonstrating a method for preparing (2S,5R)-(-)-7 and other pyrrolidine derivatives with potential applications in organic synthesis (Ping-An Wang et al., 2007).

Biological and Pharmacological Research

  • Antimicrobial Activity : Microwave-assisted synthesis of novel pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, has been explored for antimicrobial activities. This highlights the compound's role in developing new antimicrobial agents (K. Sreekanth & A. Jha, 2020).

Application in Organic Synthesis and Ligand Chemistry

  • Enantioselective Biotransformations : The use of amidase-catalyzed hydrolysis for kinetic resolution of racemic trans-pyrrolidine-2,5-carboxamide into enantiomerically pure compounds underscores the utility of (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate in asymmetric synthesis and the preparation of drug-like molecules (Peng Chen et al., 2012).

Catalysis and Material Science

  • Coordination Chemistry : The synthesis of ligands from pyrrolidine derivatives, including the creation of a chiral bisoxazine ligand from 3,4-diethylpyrrole-2,5-dicarboxylic acid, illustrates the compound's significance in developing novel ligands for catalysis and material science applications (C. Mazet & L. Gade, 2003).

Safety And Hazards

The compound is labeled with a warning signal word . Hazard statements indicate that it may be harmful if swallowed, in contact with skin, or if inhaled (H302-H312-H332) . Precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing hands thoroughly after handling (P264) .

properties

IUPAC Name

diethyl (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUSEIANLSWKPY-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Synthesis routes and methods

Procedure details

A solution of Diethyl meso-2,5-dibromoadipate (50 g, 139 mmol) in benzene (150 mL) was heated to reflux. Then heating was discontinued and benzylamine (50 mL) was added under stirring in 1 h. At the end of the addition, the mixture was refluxed for 20 h. After cooling down, the hydrobromide salt was filtered off and washed with benzene, and the benzene solution was evaporated. The residue was distilled under reduced pressure (180-190° C./0.3 mmHg) to give a product (39.9 g, 94%) as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94%

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